1-(2-(Benzo[d][1,3]dioxol-5-yl)-9-bromo-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone
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Description
1-(2-(Benzo[d][1,3]dioxol-5-yl)-9-bromo-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone is a useful research compound. Its molecular formula is C23H22BrN3O4 and its molecular weight is 484.35. The purity is usually 95%.
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Scientific Research Applications
Synthetic Methods and Chemical Properties
Research on compounds closely related to the specified chemical, such as oxazines and thiazines, has shown significant interest due to their diverse synthetic applications and biological activities. Oxazines and their derivatives are synthesized through various methods, including the dehydration of dihydro-oxazines or cyclization of nitroso compounds with urea, which offer pathways for creating structurally diverse and biologically active molecules (Sainsbury, 1991). The synthesis of benzoxazines, a closely related class, involves condensation reactions of o-phenylenediamines, showcasing a methodology for producing compounds with potential pharmaceutical applications (Ibrahim, 2011).
Biological Significance and Applications
The biological significance of oxazine and thiazine derivatives extends to their potential antimicrobial and enzyme inhibitory activities. Oxazolidinone antimicrobials, for instance, have been identified as potent antibacterial agents against Gram-positive bacteria, with some showing superior activity to established antibiotics (Phillips & Sharaf, 2016). This highlights the therapeutic potential of oxazine derivatives in addressing antibiotic resistance. Similarly, compounds bearing the benzoxazinoid structure have been explored for their antimicrobial properties, indicating a broad spectrum of activity that could be beneficial in drug discovery (de Bruijn, Gruppen, & Vincken, 2018).
Properties
IUPAC Name |
1-[2-(1,3-benzodioxol-5-yl)-9-bromospiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22BrN3O4/c1-14(28)26-8-6-23(7-9-26)27-19(17-11-16(24)3-5-20(17)31-23)12-18(25-27)15-2-4-21-22(10-15)30-13-29-21/h2-5,10-11,19H,6-9,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHTPSZQKORVLAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2(CC1)N3C(CC(=N3)C4=CC5=C(C=C4)OCO5)C6=C(O2)C=CC(=C6)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22BrN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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